Product packaging for 3-Ethyl-2,4-dimethylpentane(Cat. No.:CAS No. 1068-87-7)

3-Ethyl-2,4-dimethylpentane

Cat. No.: B094175
CAS No.: 1068-87-7
M. Wt: 128.25 g/mol
InChI Key: VLHAGZNBWKUMRW-UHFFFAOYSA-N
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Description

Significance within Branched Alkane Chemistry

The study of branched alkanes is fundamental to organic chemistry, as the degree and nature of branching significantly influence a molecule's physical properties. youtube.comopentextbc.ca 3-Ethyl-2,4-dimethylpentane serves as a clear example of these principles. Its structure, while branched, is less compact than some of its other nonane (B91170) isomers.

This structural characteristic has a direct impact on its boiling point. For instance, this compound exhibits a higher boiling point (136.1°C) compared to more highly branched isomers like 2,2,4,4-tetramethylpentane. This phenomenon is attributed to the larger surface area of less-branched molecules, which leads to stronger intermolecular van der Waals forces that must be overcome to transition into the gaseous phase. Conversely, its melting point (-122.2°C) is substantially lower than that of the linear n-nonane, illustrating how the disruptive effect of branching hinders efficient packing into a crystal lattice.

Like other alkanes, it is a saturated hydrocarbon, meaning it only contains single bonds between carbon atoms and is thus relatively inert compared to unsaturated hydrocarbons or molecules with functional groups. youtube.com Its primary reactions include combustion, halogenation under UV light, and thermal or catalytic cracking to produce smaller hydrocarbons.

Table 2: Selected Physical and Thermodynamic Properties
PropertyValueUnitSource(s)
Boiling Point 136.0 - 137.0°C nist.govthegoodscentscompany.com
Melting Point -122.2°C
Density (at 20°C) 0.7365g/cm³
Vapor Pressure (at 25°C) 10.1mmHg thegoodscentscompany.com
Enthalpy of Vaporization (ΔvapH°) 42.30kJ/mol chemeo.com
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -6130.19 ± 0.75kJ/mol chemeo.com
Enthalpy of Formation (Gas, ΔfH°gas) -227.40kJ/mol chemeo.com

Research Trajectories and Academic Relevance

The academic relevance of this compound spans several distinct areas of chemical science, from analytical chemistry to natural product identification and computational modeling.

One of its most practical applications in research is as a reference compound in analytical chemistry. In techniques like gas chromatography (GC) and mass spectrometry (MS), the compound's well-defined retention time and fragmentation pattern are used to calibrate instruments and to help identify and quantify other hydrocarbons within complex mixtures. nih.gov The NIST Chemistry WebBook includes mass spectrum and gas chromatography data for this compound. nist.govnist.gov

In the field of computational chemistry, this compound has been utilized in studies modeling catalytic dehydrogenation mechanisms. These theoretical studies are crucial for understanding and optimizing industrial processes, such as those used in the petroleum industry to produce more valuable alkenes from saturated alkanes. thoughtco.com

Furthermore, research has identified this compound as a naturally occurring volatile organic compound. A 2020 study using gas chromatography-mass spectrometry identified it as one of sixteen chemical constituents in the methanolic leaf extract of Moringa oleifera, a plant widely used in traditional medicine. researchgate.net In this analysis, it constituted 6.14% of the total extract, highlighting its presence in the biosphere and its relevance to the field of phytochemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20 B094175 3-Ethyl-2,4-dimethylpentane CAS No. 1068-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2,4-dimethylpentane
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InChI

InChI=1S/C9H20/c1-6-9(7(2)3)8(4)5/h7-9H,6H2,1-5H3
Source PubChem
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InChI Key

VLHAGZNBWKUMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID10147778
Record name 3-Ethyl-2,4-dimethylpentane
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Molecular Weight

128.25 g/mol
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CAS No.

1068-87-7
Record name 2,4-Dimethyl-3-ethylpentane
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Record name 3-Ethyl-2,4-dimethylpentane
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Record name 3-Ethyl-2,4-dimethylpentane
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Record name 3-ethyl-2,4-dimethylpentane
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Record name 3-ETHYL-2,4-DIMETHYLPENTANE
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Advanced Synthetic Methodologies and Mechanistic Investigations

Alkylation Approaches for 3-Ethyl-2,4-dimethylpentane Synthesis

Alkylation reactions provide a direct method for the construction of carbon-carbon bonds, essential for synthesizing branched alkanes. wikipedia.org These methods typically involve the reaction of an alkylating agent with a substrate that can form a stable carbanion or is electron-rich.

Nucleophilic Substitution Reactions with Alkyl Halides

A primary route for the synthesis of this compound involves the nucleophilic substitution of an appropriate alkyl halide. uci.edu This reaction, often following an SN2 mechanism, requires a potent nucleophile to attack the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.orgrsc.org For instance, an enolate derived from a ketone can act as the nucleophile. libretexts.org The alkylation of 2,4-dimethylpentane (B89610) derivatives with an ethyl halide is a common strategy. smolecule.com

In a conceptual synthesis, one could envision the reaction of an organometallic reagent derived from 2,4-dimethylpentane with an ethyl halide. However, direct alkylation of an alkane is challenging due to their inertness. A more feasible approach involves the alkylation of a more reactive precursor.

Reactant 1Reactant 2ProductReaction Type
2,4-dimethylpentane derivative (e.g., organolithium)Ethyl halide (e.g., ethyl bromide)This compoundNucleophilic Substitution
Enolate of a ketoneEthyl halideAlkylated ketone (precursor)Alpha-alkylation

This table presents conceptual reactant pairings for the synthesis of this compound via nucleophilic substitution.

Role of Strong Bases and Reaction Conditions

The success of alkylation reactions hinges on the use of strong bases to generate the necessary nucleophile. libretexts.org Bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are commonly employed. smolecule.comorganicchemistrytutor.com These strong bases can deprotonate a carbon atom adjacent to a carbonyl group (the α-carbon) to form a highly nucleophilic enolate. organicchemistrytutor.com The choice of base is critical; for instance, LDA is known for its ability to rapidly and quantitatively form the kinetic enolate, which can be advantageous in controlling the regioselectivity of the reaction with unsymmetrical ketones. organicchemistrytutor.com

Reaction conditions must be carefully controlled to favor the desired alkylation product and minimize side reactions. Anhydrous conditions are crucial as Grignard reagents and many strong bases react with water. smolecule.comlibretexts.org Temperature is another key parameter; low temperatures, often around -78°C, are used to control the reactivity of the strong bases and prevent unwanted side reactions like self-condensation.

Mechanistic Aspects of Alkylation Reactions

The mechanism of alkylation typically involves two main steps: the formation of a nucleophile and the subsequent nucleophilic attack on an electrophile. organicchemistrytutor.com In the context of synthesizing a precursor to this compound, the alpha-alkylation of a ketone is a relevant example.

Enolate Formation: A strong base removes a proton from the α-carbon of a ketone, creating a resonance-stabilized enolate ion. organicchemistrytutor.com

Nucleophilic Attack: The enolate ion, acting as a carbon-centered nucleophile, attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond. libretexts.orgorganicchemistrytutor.com

It is important to use primary alkyl halides as the electrophile, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base. libretexts.orgmasterorganicchemistry.com

Grignard Reaction Pathways in Branched Alkane Construction

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles used to form carbon-carbon bonds. libretexts.org They are particularly useful in the synthesis of highly substituted alcohols, which can then be converted to alkanes. organic-chemistry.org

Formation of Tertiary Alcohol Intermediates

The synthesis of this compound can be envisioned through a Grignard reaction that constructs a tertiary alcohol with the correct carbon skeleton. This involves the reaction of a Grignard reagent with a suitable ketone. libretexts.orgorganic-chemistry.org For example, the reaction of sec-butylmagnesium bromide with 3-pentanone (B124093) would yield 3-ethyl-2,4-dimethyl-3-pentanol.

The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ketone. organic-chemistry.org This addition forms a tetrahedral intermediate, which upon protonation during aqueous workup, yields the tertiary alcohol. organic-chemistry.orgyoutube.com

Grignard ReagentKetoneTertiary Alcohol Intermediate
sec-Butylmagnesium bromide3-Pentanone3-Ethyl-2,4-dimethyl-3-pentanol
Ethylmagnesium bromide2,4-Dimethyl-3-pentanone3-Ethyl-2,4-dimethyl-3-pentanol

This table illustrates possible Grignard reagent and ketone combinations for the synthesis of the tertiary alcohol precursor to this compound.

The use of cerium trichloride (B1173362) has been shown to improve the yields of Grignard additions to ketones, particularly when using alkylmagnesium chlorides, by suppressing enolization of the ketone intermediate. google.com

Subsequent Dehydration and Catalytic Hydrogenation Steps

Once the tertiary alcohol intermediate is synthesized, it can be converted to the target alkane, this compound, through a two-step process: dehydration followed by catalytic hydrogenation. plymouth.ac.uk

Dehydration: The tertiary alcohol is dehydrated to form an alkene. This is typically achieved by treatment with an acid catalyst, such as phosphoric acid or sulfuric acid, and heat. plymouth.ac.ukbyjus.com The reaction proceeds via an elimination mechanism, where a molecule of water is removed. byjus.com Dehydration of 3-ethyl-2,4-dimethyl-3-pentanol would likely yield a mixture of alkene isomers.

Catalytic Hydrogenation: The resulting alkene (or mixture of alkenes) is then subjected to catalytic hydrogenation to produce the saturated alkane. libretexts.org This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. libretexts.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). plymouth.ac.uklibretexts.org This step reduces the double bond, yielding the final product, this compound. libretexts.org

Starting MaterialReagentsProductReaction Type
3-Ethyl-2,4-dimethyl-3-pentanolH₃PO₄, heat3-Ethyl-2,4-dimethyl-2-pentene (and isomers)Dehydration
3-Ethyl-2,4-dimethyl-2-penteneH₂, Pd/CThis compoundCatalytic Hydrogenation

This table outlines the sequential reactions for the conversion of the tertiary alcohol intermediate to this compound.

Catalytic Hydrogenation Strategies from Ketone Precursors

The reduction of a carbonyl group to a methylene (B1212753) group is a fundamental transformation in organic synthesis and a viable route for the preparation of alkanes like this compound from corresponding ketone precursors.

The logical ketone precursor for this compound would be 3-ethyl-2,4-dimethylpentan-X-one . Given the substitution pattern, the most sterically accessible ketone would likely be 3-ethyl-2,4-dimethylpentan-1-ol , which can be oxidized to the corresponding aldehyde and subsequently used, or more directly, a ketone such as 4-ethyl-5-methylhexan-3-one . The direct hydrogenation of such highly branched ketones to the corresponding alkane presents a significant challenge due to steric hindrance around the carbonyl group.

Two of the most robust and widely employed heterogeneous catalysts for the complete reduction of ketones to alkanes are Raney nickel and palladium on carbon (Pd/C).

Raney Nickel: This sponge-like nickel catalyst is highly active for hydrogenations. It is particularly effective in the desulfurization of thioacetals, which is a two-step method to convert ketones to alkanes. studymind.co.ukmasterorganicchemistry.com First, the ketone precursor is converted to a thioketal, which is then reduced to the alkane using Raney nickel. masterorganicchemistry.com Direct hydrogenation of ketones to alkanes over Raney nickel is also possible, often under forcing conditions of temperature and pressure. researchgate.net Studies on the hydrogenation of various ketones, such as acetone (B3395972) and methyl ethyl ketone, over Raney nickel have provided kinetic models for these reactions. researchgate.net The catalyst's activity can be influenced by its preparation method and age. google.com

Palladium on Carbon (Pd/C): Pd/C is another versatile catalyst for hydrogenation. While it is more commonly used for the reduction of alkenes and alkynes, it can effect the reduction of ketones to alkanes, often requiring high temperatures. masterorganicchemistry.com The selectivity of Pd/C can be a key advantage, as it can sometimes reduce a carbonyl group without affecting other reducible functional groups, depending on the reaction conditions. masterorganicchemistry.comorganic-chemistry.org For sterically hindered ketones, the efficiency of Pd/C can be diminished, and careful optimization is required. nih.govmsu.edu In some cases, additives are used to promote the desired reduction. google.com

The choice between Raney nickel and Pd/C often depends on the specific substrate, desired selectivity, and reaction conditions. For a sterically hindered ketone precursor to this compound, achieving complete reduction to the alkane without side reactions would be the primary challenge.

The successful hydrogenation of a sterically hindered ketone to this compound is contingent on the careful optimization of several reaction parameters. These parameters influence the reaction rate, selectivity, and catalyst stability. appliedcatalysts.com

ParameterEffect on HydrogenationTypical Range for Ketone Reduction
Temperature Higher temperatures generally increase the reaction rate but can also lead to side reactions such as cracking or isomerization. For complete reduction to the alkane, elevated temperatures are often necessary. chemguide.co.uklibretexts.org100 - 250 °C
Pressure Increased hydrogen pressure typically enhances the rate of hydrogenation by increasing the concentration of dissolved hydrogen. High pressures are often required for the reduction of stable carbonyl groups. researchgate.netchemguide.co.uk50 - 200 atm
Solvent The choice of solvent can affect the solubility of the reactants and the activity of the catalyst. Alcohols like ethanol (B145695) or isopropanol (B130326) are common, but non-polar solvents may also be used to enhance selectivity. youtube.comEthanol, Methanol, Tetrahydrofuran, Alkanes
Catalyst Loading A higher catalyst loading can increase the reaction rate but also adds to the cost. The optimal loading balances reaction time with economic feasibility.1-10 wt% relative to the substrate
Additives Acids or bases can be added to the reaction mixture to promote the reduction of the carbonyl group or to suppress side reactions. For example, the presence of a small amount of acid can sometimes facilitate the dehydration of an intermediate alcohol, while bases can alter catalyst selectivity. youtube.comTrace amounts of acids (e.g., HCl) or bases (e.g., NaOH)

For the synthesis of this compound, a systematic approach using a design of experiments (DOE) could be employed to find the optimal combination of these parameters to maximize the yield and purity of the final product. chemmethod.com

Homologation Reactions and Carbocation Chemistry

Homologation, the process of extending a carbon chain by one methylene unit, and the associated carbocation chemistry, offer an alternative pathway to complex alkanes like this compound.

A notable development in alkane synthesis is the use of Indium(III) iodide (InI₃) as a catalyst for the homologation of branched alkanes. nih.gov This method allows for the direct conversion of smaller, branched alkanes into larger, more highly branched structures, which are valuable as high-octane fuel components. stackexchange.com

The reaction mechanism is believed to involve a chain process where InI₃ activates a branched alkane to form a tertiary carbocation. nih.gov This carbocation can then react with a methylating agent, such as methanol, to produce a higher, more branched carbocation. Subsequent hydride transfer from a starting alkane molecule to this new carbocation yields the homologated alkane product and regenerates the initial carbocation, thus continuing the chain. nih.gov A study demonstrated that 2-methylpentane (B89812) can be converted to 2,3-dimethylpentane (B165511) and other more highly branched alkanes using this methodology. nih.gov This suggests a potential route to this compound from a smaller C8 branched alkane precursor.

Precursor AlkaneProduct AlkaneCatalyst SystemTemperature (°C)
2,3-dimethylbutane2,2,3-trimethylbutane (triptane)InI₃, Methanol180-200
Isobutane2,2,3-trimethylbutane (triptane)InI₃, Methanol180-200
Isopentane2,2,3-trimethylbutane (triptane)InI₃, Methanol180-200
2-methylpentane2,3-dimethylpentane and othersInI₃, Methanol180-200

Data derived from studies on InI₃ catalyzed alkane homologation. nih.gov

In any reaction involving carbocations, especially at the high temperatures often required for alkane transformations, in situ isomerization and cracking are significant competing processes. studymind.co.uklibretexts.orgsavemyexams.com

Isomerization: Carbocations are prone to rearrangement to form more stable isomers. youtube.com For instance, a secondary carbocation can undergo a hydride or alkyl shift to form a more stable tertiary carbocation. youtube.com In the context of synthesizing a specific isomer like this compound, these rearrangements can lead to a complex mixture of structural isomers, reducing the yield of the desired product. Bifunctional catalysts containing both metal and acid sites are often used to control hydroisomerization, balancing the rates of hydrogenation/dehydrogenation and isomerization to favor the desired branched products. frontiersin.orgoaepublish.com

Cracking: This process involves the cleavage of carbon-carbon bonds in larger hydrocarbon chains to produce smaller alkanes and alkenes. chemguide.co.uklibretexts.org Cracking is generally favored at very high temperatures and can be either thermal or catalytic. libretexts.org While undesirable when targeting a specific large alkane, cracking is a cornerstone of the petrochemical industry for producing gasoline-range alkanes from heavier crude oil fractions. studymind.co.uksavemyexams.com The mechanism of catalytic cracking often involves carbocation intermediates, where the positive charge weakens adjacent C-C bonds, leading to fragmentation. libretexts.org

Control over these side reactions is paramount in designing a selective synthesis for a highly branched alkane like this compound. This often involves fine-tuning the catalyst acidity, reaction temperature, and residence time. rsc.org

Stereoselective Synthesis of Functionalized Analogs

The stereoselective synthesis of functionalized analogs of this compound, where one or more hydrogen atoms are replaced by a functional group with a specific three-dimensional orientation, represents a significant synthetic challenge. Such molecules could be valuable as chiral building blocks or for structure-activity relationship studies.

While specific methods for the stereoselective functionalization of this compound are not widely reported, general principles of asymmetric synthesis can be applied. For instance, the stereoselective reduction of a prochiral ketone precursor could yield a chiral alcohol. youtube.com This alcohol could then be further elaborated.

Another approach would be the use of chiral catalysts in C-H activation/functionalization reactions. This burgeoning field aims to directly convert C-H bonds into C-C, C-O, or C-N bonds with high stereocontrol. Applying such a methodology to a complex alkane like this compound would require a catalyst capable of differentiating between the numerous secondary and tertiary C-H bonds in the molecule.

Furthermore, multi-component reactions, which can assemble complex molecules from simple starting materials in a single step, offer a powerful tool for generating functionalized structures. frontiersin.org A stereoselective multi-component reaction could potentially be designed to construct a functionalized analog of the this compound backbone with high diastereoselectivity. frontiersin.orgresearchgate.net

The development of such stereoselective syntheses would open new avenues for the application of this compound-based structures in materials science and medicinal chemistry.

Epoxidation Reactions and Conformational Control

While direct synthesis of alkanes is common, the principles of stereocontrol in related synthetic transformations, such as the epoxidation of precursor alkenes, offer valuable insights into managing the formation of specific isomers. The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly dictate the outcome of a reaction. In the context of synthesizing a sterically hindered molecule like this compound, a hypothetical precursor alkene (e.g., 3-ethyl-2,4-dimethyl-2-pentene) would present a sterically crowded environment for an incoming oxidizing agent.

The control of chemoselectivity in oxidation reactions is a significant area of research. For instance, P450 enzymes are known to catalyze selective hydroxylations and epoxidations of unfunctionalized hydrocarbons. nih.gov The selectivity of these enzymatic reactions is often attributed to the specific conformations that the substrate can adopt within the enzyme's active site. nih.govchemrxiv.org Introducing bulky substituents can alter the accessible conformations of a substrate, thereby steering the reaction away from a sterically hindered epoxidation pathway towards other reactions like hydroxylation. nih.govchemrxiv.org

In non-enzymatic epoxidation, the conformation of the alkene is equally critical. For cyclic alkenes, the stability of different conformations can influence the rate and stereoselectivity of epoxidation. For example, the high selectivity observed in the epoxidation of cyclooctene (B146475) is linked to poor orbital overlap for competing side reactions in its predominant conformation. researchgate.net For an acyclic, sterically hindered alkene, the lowest energy conformation would preferentially undergo epoxidation, leading to a specific diastereomer of the resulting epoxide. Subsequent reduction of this epoxide would then yield the desired alkane. The ability to predict and control the substrate's conformation is therefore a powerful tool for directing the stereochemical outcome of the synthesis.

Precursor Alkene (Hypothetical)Epoxidation Product (Hypothetical)Resulting AlkaneConformational Influence
3-Ethyl-2,4-dimethyl-2-pentene3-Ethyl-2,4-dimethyl-2,3-epoxypentaneThis compoundThe approach of the oxidizing agent is directed by the steric bulk of the ethyl and methyl groups, favoring attack from the less hindered face of the double bond.

Byproduct Formation and Reaction Selectivity

The synthesis of a specific alkane isomer like this compound is often complicated by the formation of byproducts. This is particularly true for reactions that proceed through carbocation intermediates, which are prone to rearrangements. numberanalytics.com The selectivity of a reaction—the preference for forming one product over another—is influenced by a variety of factors, including the stability of intermediates and the reaction conditions. numberanalytics.comsparkl.me

Carbocation rearrangements are a fundamental concept in organic chemistry and a major source of impurity generation in the synthesis of branched alkanes. numberanalytics.comvedantu.com These rearrangements involve the migration of a group, such as a hydride ion (H⁻) or an alkyl group, to an adjacent positively charged carbon atom. numberanalytics.commsu.edu The driving force for this migration is the formation of a more stable carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. vedantu.com

For instance, a synthetic route to this compound might involve the Friedel-Crafts alkylation of a smaller alkane or alkene. If a secondary carbocation is formed as an intermediate during this process, it can rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift. youtube.comlibretexts.org Each rearrangement leads to a different carbocation, which can then be trapped by a nucleophile or lose a proton to form a different alkene, ultimately resulting in a mixture of isomeric alkanes.

Consider a hypothetical synthesis where a carbocation is generated that could lead to this compound. A rearrangement could lead to the formation of other nonane (B91170) isomers, thus generating impurities that may be difficult to separate due to similar physical properties.

Initial Carbocation (Hypothetical)Rearrangement TypeRearranged CarbocationPotential Impurity Product
2,4-Dimethyl-3-pentyl cation (secondary)1,2-Hydride Shift2,4-Dimethyl-2-pentyl cation (tertiary)2,2,4-Trimethylhexane
3-Ethyl-4-methyl-2-pentyl cation (secondary)1,2-Methyl Shift3,3,4-Trimethyl-2-pentyl cation (secondary) -> 3,3,4-Trimethyl-2-pentyl cation (tertiary)2,3,3,4-Tetramethylpentane

When a carbocation rearrangement can proceed via the migration of different types of groups (e.g., hydride vs. alkyl, or different alkyl groups), the relative migratory aptitude of these groups becomes a key factor in determining the product distribution. The general order of migratory aptitude is typically hydrogen > phenyl > tertiary alkyl > secondary alkyl > primary alkyl. organicchemistrytutor.com This means that a hydride shift is generally faster than an alkyl shift if both are possible.

However, other factors can also influence which group migrates:

Carbocation Stability: The primary driving force is the formation of a more stable carbocation. A rearrangement that leads to a significant increase in stability (e.g., from a secondary to a tertiary carbocation) is highly favored. numberanalytics.comsparkl.me

Steric Factors: The relief of steric strain can also be a significant driving force for rearrangement. numberanalytics.commsu.edu If a molecule is sterically crowded, a rearrangement that moves a bulky group to a less hindered position can be favorable.

Reaction Conditions: Temperature and the nature of the solvent can influence the likelihood and pathway of carbocation rearrangements. numberanalytics.com Higher temperatures can provide the necessary energy to overcome the activation barrier for less favorable rearrangements. libretexts.org

In the context of synthesizing this compound, the preference for ethyl versus methyl migration in a competing scenario would depend on the specific structure of the carbocation intermediate and the potential for forming a more stable rearranged cation. msu.edu Understanding these influencing factors is essential for predicting and controlling the formation of byproducts in the synthesis of highly branched alkanes.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the precise arrangement of atoms within the 3-Ethyl-2,4-dimethylpentane molecule. Through various NMR experiments, it is possible to confirm the carbon skeleton, analyze stereochemical features, and even study the compound's behavior in complex mixtures.

High-resolution proton (¹H) NMR spectroscopy is instrumental in confirming the specific branching pattern of this compound by analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns of its various protons. The molecule's structure, (CH₃)₂CH-CH(CH₂CH₃)-CH(CH₃)₂, gives rise to several distinct proton environments.

The interpretation of the ¹H-NMR spectrum allows for a detailed mapping of the proton network:

Methyl Protons (CH₃): The four methyl groups are diastereotopic, leading to potentially distinct chemical shifts. The two methyl groups attached to C2 (and C4) are coupled to the adjacent methine proton (C2-H and C4-H), appearing as doublets. The methyl protons of the ethyl group at C3 are coupled to the methylene (B1212753) protons, resulting in a triplet.

Methylene Protons (CH₂): The methylene protons of the ethyl group are coupled to both the adjacent methine proton (C3-H) and the methyl protons of the ethyl group, leading to a complex multiplet.

Methine Protons (CH): The three methine protons at C2, C3, and C4 each have unique chemical environments and exhibit complex splitting patterns due to coupling with multiple neighboring protons.

Analysis of these signals, particularly their splitting patterns according to the n+1 rule, provides definitive confirmation of the connectivity and branching within the molecule. docbrown.info

Table 1: ¹H-NMR Spectroscopic Data for this compound chemicalbook.com

Signal AssignmentChemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
-CH(CH ₃)₂0.845, 0.876DoubletJ = 6.8 Hz
-CH₂CH0.785TripletNot specified
-CH -CH₂CH₃1.74MultipletJ = 5.1 Hz
-CH (CH₃)₂1.25MultipletJ = 7.6 Hz, J = 5.3 Hz
-CH ₂CH₃0.904MultipletJ = 7.6 Hz

Note: The table is generated based on available spectral data. Actual spectra may show more complex multiplets due to second-order effects and diastereotopicity.

Due to significant steric hindrance from the bulky isopropyl and ethyl groups, bond rotations within the this compound molecule are expected to be restricted. Dynamic NMR (DNMR) spectroscopy is the ideal technique for investigating such stereodynamic processes. By acquiring spectra at variable temperatures, DNMR can be used to study the kinetics of conformational exchange, such as the rotation around the C2-C3 and C3-C4 bonds.

At low temperatures, this rotation may become slow enough on the NMR timescale to allow for the observation of distinct signals for individual conformers (rotamers). As the temperature is increased, these signals broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (energy barrier) for these rotational processes. While specific DNMR studies on this compound are not widely reported, the principles of the technique are directly applicable to understanding the conformational dynamics and steric interactions inherent in its highly branched structure.

In practical applications, such as the analysis of petroleum fractions or products from Fischer-Tropsch synthesis, this compound often exists in complex mixtures with other isomers and hydrocarbons. mpg.de One-dimensional NMR spectra of such mixtures typically suffer from severe signal overlap, making unambiguous identification of individual components challenging.

Two-dimensional Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is a powerful technique to overcome this limitation. nih.gov A DQF-COSY spectrum displays correlations between protons that are spin-spin coupled. For this compound, this would reveal cross-peaks connecting, for example, the methine protons at C2/C4 with their adjacent methyl protons, and the C3-methine proton with the methylene protons of the ethyl group. nih.govscirp.org The key advantage of the DQF-COSY experiment is its ability to filter out singlets and provide cross-peaks and diagonal peaks with improved resolution and phase properties, which simplifies the spectral analysis of complex mixtures. researchgate.net This allows for the clear identification of the spin systems belonging to this compound, even in the presence of overlapping signals from other isomers, thereby confirming its presence and aiding in the compositional analysis of the mixture. nih.gov

Advanced Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique perfectly suited for the analysis of volatile compounds like this compound. smithers.com In a GC-MS analysis, the gas chromatograph first separates the components of a sample mixture. As this compound elutes from the GC column at a characteristic retention time, it enters the mass spectrometer. libretexts.org

Inside the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the parent molecular ion ([C₉H₂₀]⁺) and various fragment ions. docbrown.info The fragmentation pattern is dictated by the structure of the molecule, with cleavage often occurring at the branching points to form stable carbocations. For this compound, characteristic fragments would arise from the loss of methyl (CH₃), ethyl (C₂H₅), and isopropyl (C₃H₇) radicals. nih.gov The NIST Mass Spectrometry Data Center reports prominent peaks at m/z values of 43 and 85 for this compound. nih.gov By comparing the obtained mass spectrum with reference spectra in databases like NIST, the identity of the compound can be confirmed with high confidence. nih.gov The GC component also serves as an excellent tool for assessing the purity of the sample. smithers.comlibretexts.org

Table 2: Key Mass Spectrometry Data for this compound from GC-MS nih.gov

m/z (mass-to-charge ratio)Relative IntensityProbable Fragment Ion
128Low[C₉H₂₀]⁺ (Molecular Ion)
85High[C₆H₁₃]⁺
57Moderate[C₄H₉]⁺
43Very High (Base Peak)[C₃H₇]⁺

Note: The fragmentation pattern and relative intensities are characteristic and used for identification via spectral library matching.

While standard GC-MS provides the nominal mass of the molecule and its fragments, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. This precision is critical for unambiguously determining the elemental composition of the molecule.

This compound has the molecular formula C₉H₂₀. nih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical monoisotopic mass of this compound can be calculated with high precision. This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument. The extremely close agreement between the measured and theoretical mass allows for the confident determination of the molecular formula as C₉H₂₀, distinguishing it from any other potential compounds that might have the same nominal mass but a different elemental formula.

Table 3: High-Resolution Mass Data for this compound

ParameterValue
Molecular FormulaC₉H₂₀
Theoretical Exact Mass128.156501 Da
Nominal Mass128 Da

Note: The theoretical exact mass is calculated based on the masses of the most abundant isotopes and serves as the benchmark for HRMS measurements.

Fragmentation Pattern Analysis and Cleavage Pathways at Tertiary Carbons

The mass spectrum of this compound (C9H20), obtained through electron ionization mass spectrometry (EI-MS), is characterized by specific fragmentation patterns that provide insight into its branched structure. The molecular ion peak [M]+, corresponding to the intact molecule minus an electron ([C9H20]+), is expected at a mass-to-charge ratio (m/z) of 128. However, for branched alkanes, this peak is often of low intensity or entirely absent due to the high propensity for fragmentation.

Fragmentation in branched alkanes is predominantly driven by the cleavage of C-C bonds, particularly at points of branching, as this leads to the formation of more stable secondary and tertiary carbocations. The structure of this compound features three tertiary carbon atoms at positions C2, C3, and C4, making it susceptible to several predictable cleavage pathways.

The most significant fragmentation events occur adjacent to these tertiary carbons. Cleavage of the C-C bond at these positions results in the loss of alkyl radicals and the formation of stable carbocations, which are detected as prominent peaks in the mass spectrum.

Key Fragmentation Pathways:

Cleavage adjacent to C3: The bond between C3 and the ethyl group can break, leading to the loss of an ethyl radical (•CH2CH3, 29 Da).

Cleavage at C2 and C4: Fission at the tertiary carbons C2 and C4 typically involves the loss of a methyl radical (•CH3, 15 Da) or an isopropyl radical (•CH(CH3)2, 43 Da).

Formation of the Base Peak: In many branched alkanes, the most abundant ion, known as the base peak, often corresponds to a highly stable carbocation. For this compound, a prominent peak is observed at m/z 43, corresponding to the isopropyl cation ([C3H7]+), and another significant peak is seen at m/z 85. nih.gov

Subsequent fragmentation events can occur, involving the loss of hydrogen atoms or small neutral molecules like ethene, leading to clusters of peaks separated by 14 mass units (CH2 groups). libretexts.org The analysis of these patterns is crucial for the unambiguous identification of the specific isomer among other C9H20 alkanes.

Interactive Data Table: Prominent Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound
m/zProposed Fragment IonSignificance
128[C9H20]+•Molecular Ion (often low intensity)
85[C6H13]+Result of cleavage losing a propyl group
71[C5H11]+Result of cleavage losing a butyl group
57[C4H9]+Tertiary butyl cation or other C4 fragments
43[C3H7]+Isopropyl cation (often the base peak) nih.gov
41[C3H5]+Allyl cation, from rearrangement
29[C2H5]+Ethyl cation

Coupling Techniques for Complex Hydrocarbon Mixtures (e.g., GCxGC-TOFMS, ESI-FT-ICR MS)

The detailed analysis of complex hydrocarbon mixtures, such as those found in petroleum products, necessitates the use of advanced analytical techniques with high resolving power. Compounds like this compound are often present as one of many isomers in these mixtures, making their separation and identification challenging with conventional methods.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): This powerful technique significantly enhances the separation capacity compared to single-dimension GC. researchgate.netnih.gov In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. researchgate.net This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, typically boiling point and polarity. researchgate.net This structured separation arranges compounds into distinct groups within the chromatogram, which is particularly useful for complex hydrocarbon analysis where isomers often co-elute in one-dimensional GC. gcms.cz The coupling with a TOFMS detector provides rapid, full-spectrum acquisition, allowing for the deconvolution of mass spectra even for closely eluting or overlapping peaks. gcms.czacs.org

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR MS): While ESI is more commonly used for polar and heteroatomic compounds, its application in petroleomics, often coupled with other ionization methods, provides ultra-high resolution and mass accuracy. bohrium.comcup.edu.cnnih.gov FT-ICR MS can resolve tens of thousands of individual components in a single mass spectrum, allowing for the determination of elemental compositions with high confidence. nih.govnih.gov This level of detail is critical for characterizing the vast number of isomers and homologous series present in crude oil and other complex organic mixtures. cup.edu.cnresearchgate.net

Vibrational Spectroscopy for Conformational and Functional Group Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of organic molecules. It probes the vibrational modes of molecular bonds, providing a unique "fingerprint" based on the molecule's structure, symmetry, and the nature of its chemical bonds. orgchemboulder.com For a branched alkane like this compound, these techniques are invaluable for verifying the presence of specific structural motifs (e.g., methyl, ethyl, and isopropyl groups) and for gaining insights into its conformational arrangements. nih.govnih.gov

Infrared (IR) Spectroscopy for Structural Verification

Infrared (IR) spectroscopy of alkanes is dominated by absorptions arising from C-H stretching and bending vibrations. orgchemboulder.comuobabylon.edu.iq The C-C stretching and bending bands are generally weak and fall within the complex "fingerprint region" (below 1500 cm⁻¹), making them less useful for direct interpretation. orgchemboulder.comlibretexts.org

The IR spectrum of this compound can be used for structural verification by identifying the characteristic absorption bands associated with its constituent alkyl groups.

C-H Stretching Vibrations (3000-2850 cm⁻¹): This region contains strong absorption bands corresponding to the stretching of C-H bonds in methyl (CH3) and methylene (CH2) groups.

Asymmetric CH3 stretch: ~2962 cm⁻¹ spcmc.ac.in

Asymmetric CH2 stretch: ~2926 cm⁻¹ spcmc.ac.in

Symmetric CH3 stretch: ~2872 cm⁻¹ spcmc.ac.in

Symmetric CH2 stretch: ~2855 cm⁻¹ spcmc.ac.in

C-H Bending Vibrations (1470-1350 cm⁻¹): These medium-intensity bands are highly diagnostic for the presence of specific branching patterns. libretexts.orgquimicaorganica.org

The CH2 scissoring vibration appears around 1465 cm⁻¹. spcmc.ac.in

The asymmetric bending of CH3 groups is observed near 1460 cm⁻¹. spcmc.ac.in

A key feature for branched alkanes is the symmetric CH3 bending or "umbrella" mode around 1375 cm⁻¹. spcmc.ac.in The presence of an isopropyl group, as in this compound, often leads to a characteristic strong doublet in the region of 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹, arising from the vibrational interaction between the two methyl groups. spcmc.ac.in

The unique combination of these bands in the fingerprint region provides a distinctive pattern that can confirm the identity of this compound when compared to a reference spectrum. orgchemboulder.comlibretexts.org

Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeAssociated Group
~2962Asymmetric C-H StretchCH₃
~2926Asymmetric C-H StretchCH₂
~2872Symmetric C-H StretchCH₃
~2855Symmetric C-H StretchCH₂
~1465C-H Bend (Scissoring)CH₂
~1460Asymmetric C-H BendCH₃
1385-1365Symmetric C-H Bend (Umbrella)CH₃ (Doublet characteristic of isopropyl group)

Raman Spectroscopy for Alkyl Chain Length and Conformational Arrangement

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to the vibrations of the carbon skeleton in hydrocarbons. It is an excellent tool for studying the conformational order and arrangement of alkyl chains. nih.gov Unlike IR spectroscopy, C-C stretching modes in alkanes often give rise to distinct and well-defined bands in the Raman spectrum, making it highly informative for analyzing chain length and branching. researchgate.net

Symmetric C-C Stretching Modes and Branching Influence

The C-C stretching vibrations in alkanes typically appear in the 800-1200 cm⁻¹ region of the Raman spectrum. The symmetric C-C stretching modes are particularly strong and their frequencies are sensitive to the conformation of the carbon chain. In linear alkanes, these modes can be used to determine the length of all-trans segments. In branched alkanes like this compound, the introduction of branching disrupts the regularity of the chain, leading to changes in the C-C stretching bands. The vibrational frequencies of these modes will shift, and new bands may appear that are characteristic of the specific branching pattern. The influence of the ethyl and methyl branches on the pentane backbone creates a unique spectral signature in this region, which can be used to distinguish it from other nonane (B91170) isomers. researchgate.net

Asymmetric CH2 and CH3 Stretching Vibrations

The C-H stretching region (2800-3000 cm⁻¹) in the Raman spectrum also provides valuable structural information. The symmetric and asymmetric stretching vibrations of methyl (CH3) and methylene (CH2) groups are clearly observable. researchgate.netustc.edu.cn

Asymmetric CH3 Stretch: ~2958 cm⁻¹ researchgate.net

Asymmetric CH2 Stretch: ~2928 cm⁻¹ researchgate.net

Symmetric CH3 Stretch: ~2894 cm⁻¹ researchgate.net

Symmetric CH2 Stretch: ~2858 cm⁻¹ researchgate.net

The relative intensities and precise positions of these bands are influenced by the molecular environment and conformation. umich.edu For instance, changes in the intensity ratio of the symmetric and asymmetric CH stretching modes can be correlated with changes in chain packing and conformational disorder. ustc.edu.cn Detailed analysis of this spectral region, often aided by quantum chemical calculations, allows for a deeper understanding of the conformational preferences of the molecule. uci.edu

Advanced Conformational Analysis and Stereochemical Studies

Theoretical Frameworks for Conformational Energetics

The conformational energetics of 3-ethyl-2,4-dimethylpentane are governed by a delicate interplay of torsional and steric strains. The molecule's numerous single bonds (C-C) allow for a multitude of rotational isomers, or conformers, each with a distinct potential energy. The theoretical framework for understanding these energy differences is rooted in the principles of quantum mechanics and statistical thermodynamics.

Potential Energy Surface Mapping and Rotational Profiles

A key theoretical tool for visualizing the conformational landscape of a molecule is the potential energy surface (PES). The PES is a multidimensional plot that maps the potential energy of the molecule as a function of its geometric parameters, most notably the dihedral angles of its rotatable bonds. For this compound, with its multiple rotational axes, the complete PES is complex.

To simplify this, rotational profiles are often generated by systematically rotating one specific dihedral angle while allowing the rest of the molecule's geometry to relax to its lowest energy state. This process traces a one-dimensional path on the multidimensional PES, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. For instance, a rotational profile of the central C3-C4 bond would illustrate the energetic consequences of the relative positioning of the ethyl and isopropyl groups.

Energy Barriers of Internal Rotations

The energy maxima on the rotational profiles represent the energy barriers to internal rotation. These barriers are a direct measure of the energy required to convert one conformer into another. In this compound, the magnitudes of these barriers are primarily determined by the steric hindrance between the bulky ethyl and methyl substituent groups.

When the molecule transitions from a staggered conformation (where the substituents on adjacent carbons are as far apart as possible) to an eclipsed conformation (where they are aligned), a significant increase in potential energy occurs due to van der Waals repulsion. The energy difference between the highest-energy eclipsed conformation and the lowest-energy staggered conformation defines the rotational energy barrier. For a molecule with the steric complexity of this compound, multiple rotational barriers of varying heights exist, corresponding to rotations around different C-C bonds.

Computational Approaches to Conformational Landscape

Given the experimental challenges in isolating and characterizing the individual conformers of a flexible molecule like this compound, computational chemistry provides an indispensable set of tools for exploring its conformational landscape.

Molecular Mechanics (MMx) Calculations for Structures and Relative Energies

Molecular mechanics (MMx) methods offer a computationally efficient approach to modeling the structures and relative energies of different conformers. These methods treat the molecule as a collection of atoms held together by springs (bonds) and governed by a set of classical potential energy functions, known as a force field.

By minimizing the total potential energy of the system, MMx calculations can rapidly predict the geometries of stable conformers and their relative energies. This allows for a broad and rapid survey of the conformational possibilities for this compound, identifying the most likely low-energy structures. The relative energies obtained from MMx can provide a good initial estimate of the population of each conformer at a given temperature, based on the Boltzmann distribution.

Table 1: Illustrative Relative Energies of this compound Conformers from Molecular Mechanics (Hypothetical Data)

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Anti-Anti~180°0.00
Anti-Gauche~60°0.95
Gauche-Gauche~60°1.90

Note: This table presents hypothetical data to illustrate the output of MMx calculations. Actual values would require specific computational studies.

Ab Initio and Density Functional Theory (DFT) Methods for Ground States and Transition States

For a more accurate and fundamental understanding of the conformational energetics, quantum mechanical methods such as ab initio and Density Functional Theory (DFT) are employed. These methods solve the Schrödinger equation (or a related formulation in DFT) to determine the electronic structure and energy of the molecule from first principles, without empirical parameters.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous quantum mechanical description of the molecule. They are computationally demanding but can yield highly accurate results, especially when electron correlation effects are included.

Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry due to their favorable balance of accuracy and computational cost. They calculate the energy of the molecule based on its electron density. Functionals like B3LYP are commonly used to accurately predict the geometries and energies of both ground state conformers and the transition states that connect them.

These methods are crucial for obtaining reliable energy differences between conformers and for accurately locating the transition state structures on the potential energy surface.

Prediction of Activation Energies for Conformational Changes

A key outcome of ab initio and DFT calculations is the accurate prediction of activation energies for conformational changes. The activation energy for a particular conformational interconversion is the energy difference between the transition state and the initial ground state conformer.

By mapping the minimum energy path between two conformers and identifying the highest energy point along this path (the transition state), the activation energy can be precisely calculated. This information is vital for understanding the dynamics of the molecule, such as the rates of interconversion between different conformers at various temperatures.

Table 2: Hypothetical Activation Energies for C-C Bond Rotations in this compound from DFT Calculations

Rotational AxisTransition StateActivation Energy (kcal/mol)
C2-C3Eclipsed (Me/Et)4.5
C3-C4Eclipsed (Et/i-Pr)6.2

Note: This table presents hypothetical data to illustrate the output of DFT calculations. Actual values would require specific computational studies.

Visualization and Interpretation of Conformations

The spatial arrangement of atoms in a molecule, which can be interconverted by rotation about single bonds, gives rise to different conformations. For a sterically hindered molecule like this compound, understanding these conformations is crucial for predicting its reactivity and physical properties. The analysis primarily focuses on the rotation around the central C3-C4 bond, which bears the most significant steric bulk.

Newman projections are a valuable tool for visualizing the conformations of a molecule by looking down a specific carbon-carbon bond. In these projections, the front carbon is represented by a dot, and the back carbon by a circle. The angle between a substituent on the front carbon and a substituent on the back carbon is known as the dihedral angle (or torsional angle).

For this compound, we analyze the conformation by viewing along the C3–C4 bond.

The front carbon (C3) is attached to a hydrogen (H), an ethyl group (-CH2CH3), and an isopropyl group (-CH(CH3)2).

The back carbon (C4) is attached to a hydrogen (H), and two methyl groups (-CH3).

Rotation around the C3-C4 bond leads to a continuum of conformations, with the most notable being the staggered and eclipsed arrangements.

Staggered Conformations: These occur when the dihedral angles between substituents on the front and back carbons are approximately 60°. They represent energy minima. The most stable staggered conformation is the anti conformation, where the largest groups (in this case, the ethyl group on C3 and one of the methyl groups on C4, or the isopropyl group on C3) are 180° apart. Other staggered conformations, where bulky groups are 60° apart, are known as gauche conformations and are generally higher in energy due to steric strain.

Eclipsed Conformations: These occur when the dihedral angles are 0°, representing energy maxima. In these arrangements, the substituents on the front and back carbons are aligned, leading to significant torsional and steric strain. The highest energy conformation occurs when the largest groups are eclipsing each other.

The table below summarizes the key dihedral angles in the principal conformations of this compound around the C3-C4 bond.

ConformationDihedral Angle (Largest Groups)Relative EnergyStability
Anti (Staggered)180°LowestMost Stable
Gauche (Staggered)60°IntermediateLess Stable
EclipsedHighUnstable
Fully Eclipsed0° (Largest Groups)HighestLeast Stable

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Rotamers are conformational isomers that can be interconverted by rotation around single bonds. Their relative stability is primarily determined by steric hindrance, which is the repulsive interaction that occurs when bulky groups are forced into close proximity.

In this compound, the bulky isopropyl and ethyl groups create significant steric strain in many conformations.

Most Stable Rotamer (Anti-conformation): The most stable rotamer is the staggered conformation where the large isopropyl group on C3 is positioned 180° (anti) to one of the methyl groups on C4. This arrangement minimizes the repulsive forces between the largest substituents, resulting in the lowest potential energy state.

Gauche Interactions: Staggered conformations where the isopropyl group is 60° away from a methyl group (gauche interaction) are less stable than the anti-conformation. This is due to van der Waals repulsion between the electron clouds of the interacting groups.

Eclipsed Conformations (Least Stable): The eclipsed conformations are significantly destabilized by both torsional strain (repulsion between the electrons in the C-H and C-C bonds) and steric strain. The least stable conformation, or the rotamer with the highest potential energy, occurs when the large isopropyl group on the front carbon is fully eclipsed with a methyl group on the back carbon (dihedral angle of 0°).

The relative energy differences between these rotamers dictate the equilibrium population of each conformer at a given temperature. The anti-conformer will be the most populated, while the fully eclipsed conformer will be the least populated.

Interaction TypeDestabilizing FactorRelative Energy CostEffect on Rotamer Stability
Gauche (Isopropyl-Methyl)Steric HindranceModerateDecreases stability
Eclipsed (H-H)Torsional StrainLowMinor decrease in stability
Eclipsed (Isopropyl-Methyl)Torsional & Steric StrainVery HighSignificantly decreases stability

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Isomerization Dynamics and Equilibrium Studies

The interconversion between different rotamers of this compound is a dynamic process. The study of the rates and equilibrium of these conformational changes provides insight into the molecule's flexibility and the energy barriers that hinder free rotation.

The concepts of kinetic and thermodynamic control can be applied to conformational changes.

Thermodynamic Control: Under conditions of thermodynamic control (typically at higher temperatures or with longer reaction times), the system has enough energy to overcome all rotational barriers and reach a state of equilibrium. The most stable conformer (the thermodynamic product), which has the lowest Gibbs free energy, will be the major species present. For this compound, the anti-conformation is the thermodynamically favored product.

Kinetic Control: Under kinetic control (typically at very low temperatures), the conformers may not have sufficient energy to overcome the highest activation barriers. The product distribution will be determined by the rates of the forward and reverse rotations. The kinetic product is the one formed via the lowest energy transition state, meaning it forms the fastest. In the context of cooling the molecule from a high-energy state, it might become "trapped" in a higher-energy gauche conformation if the energy barrier to reach the more stable anti-conformation is too high for the available thermal energy.

The interconversion between rotamers is a reversible process, and at normal temperatures, the equilibrium favors the most stable thermodynamic product.

The rate of interconversion between conformers can be quantified by studying the reaction kinetics. The Eyring equation, derived from transition state theory, provides a fundamental relationship between the rate constant (k) of a reaction, temperature (T), and the activation parameters of the transition state.

The Eyring equation is given as: k = (k_B * T / h) * e^(-ΔG‡ / RT)

Where:

k is the rate constant

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation can be further expressed as ΔG‡ = ΔH‡ - TΔS‡, where ΔH‡ is the enthalpy of activation and ΔS‡ is the entropy of activation. Substituting this into the Eyring equation and rearranging gives a linear form:

ln(k/T) = - (ΔH‡/R) * (1/T) + ln(k_B/h) + (ΔS‡/R)

By experimentally measuring the rate constant (k) for a conformational change (e.g., from a gauche to an anti conformer) at various temperatures, one can determine the activation parameters. A plot of ln(k/T) versus 1/T will yield a straight line.

The slope of the line is equal to -ΔH‡/R, allowing for the calculation of the enthalpy of activation. ΔH‡ represents the height of the energy barrier between the ground state and the transition state.

The y-intercept is equal to ln(k_B/h) + ΔS‡/R, from which the entropy of activation can be determined. ΔS‡ reflects the change in the degree of order between the ground state and the transition state.

These activation parameters provide a detailed quantitative picture of the energy landscape for the rotation around the C3-C4 bond in this compound.

ParameterDerived FromPhysical Significance
ΔH‡ (Enthalpy of Activation)Slope of Eyring PlotThe energy required to reach the transition state (rotational barrier).
ΔS‡ (Entropy of Activation)Y-intercept of Eyring PlotThe change in randomness or disorder on going to the transition state.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reaction Mechanism Elucidation and Reactivity Principles

Fundamental Alkane Reactivity Patterns

The typical reactions of alkanes, including 3-ethyl-2,4-dimethylpentane, are initiated by the cleavage of C-H or C-C bonds, which requires a significant input of energy. The reactivity is largely dictated by the type of hydrogen atoms present in the molecule (primary, secondary, or tertiary) and the stability of the resulting intermediates.

Homolytic Cleavage in Radical Reactions (e.g., Halogenation)

The halogenation of alkanes is a classic example of a free-radical chain reaction, which proceeds via homolytic cleavage of covalent bonds. chemistrystudent.comlibretexts.orgwikipedia.org This process is typically initiated by heat or ultraviolet (UV) light, which provides the energy to break the halogen-halogen bond, generating two halogen radicals. srmist.edu.in The subsequent reaction cascade consists of initiation, propagation, and termination steps. chemistrystudent.comlibretexts.orgsrmist.edu.in

In the case of this compound, the propagation phase involves the abstraction of a hydrogen atom by a halogen radical to form an alkyl radical and a hydrogen halide. The structure of this compound presents primary, secondary, and tertiary hydrogens, and their relative reactivity towards abstraction is a key factor in determining the product distribution. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. Consequently, the abstraction of a tertiary hydrogen is energetically more favorable.

The selectivity of halogenation depends on the halogen. Bromination is highly selective and will predominantly occur at the most substituted carbon, while chlorination is less selective and will yield a mixture of products. researchgate.net For this compound, bromination would be expected to yield primarily 3-bromo-3-ethyl-2,4-dimethylpentane. Chlorination, however, would produce a mixture of chlorinated isomers.

Table 1: Relative Reactivity of Hydrogen Atoms in Radical Halogenation

Hydrogen TypeRelative Reactivity (Chlorination)Relative Reactivity (Bromination)
Primary (1°)11
Secondary (2°)3.8 - 3.982
Tertiary (3°)5.0 - 5.21600

Note: These are approximate values and can vary slightly with reaction conditions.

Oxidation Pathways

The oxidation of alkanes, commonly observed in combustion, is a complex process that also proceeds through radical intermediates. alevelchemistry.co.uk Branched alkanes, such as this compound, tend to have lower heats of combustion than their linear isomers, indicating greater thermodynamic stability. stackexchange.comyoutube.com However, the kinetics of their oxidation can be faster. studysmarter.co.uk

At lower temperatures, the oxidation of branched alkanes involves a series of steps that begin with the formation of an alkyl radical, followed by the addition of molecular oxygen to form an alkylperoxy radical (ROO•). nih.gov This radical can then undergo isomerization and further reactions to form hydroperoxides (ROOH), which are key species in chain-branching reactions that can lead to autoignition. nih.gov The structure of the branched alkane influences the specific pathways of isomerization and the stability of the hydroperoxide intermediates. researchgate.net

Complete combustion of this compound in the presence of sufficient oxygen yields carbon dioxide and water. maricopa.eduunacademy.com Incomplete combustion, which occurs with a limited oxygen supply, can lead to the formation of carbon monoxide and soot. alevelchemistry.co.ukunacademy.com The highly branched structure of this compound can influence its combustion characteristics, such as octane (B31449) rating, by affecting the stability of the radical intermediates and slowing down the combustion process to prevent knocking. stackexchange.com

Cracking Mechanisms (Thermal and Catalytic)

Cracking is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones. This can be achieved through thermal or catalytic methods, each proceeding through different mechanisms.

Thermal Cracking: This process utilizes high temperatures and pressures to induce homolytic cleavage of C-C and C-H bonds, leading to the formation of free radicals. psu.edu The subsequent reactions of these radicals result in a mixture of smaller alkanes and alkenes. masterorganicchemistry.com The cracking of a highly branched alkane like this compound would produce a complex mixture of products due to the various possible points of C-C bond scission.

Catalytic Cracking: In contrast, catalytic cracking employs a catalyst, typically a zeolite, to facilitate the cracking process at lower temperatures and pressures. masterorganicchemistry.com This mechanism proceeds through ionic intermediates, specifically carbocations (carbenium ions). srmist.edu.in The acidic sites on the zeolite catalyst can abstract a hydride ion from the alkane, generating a carbocation. masterorganicchemistry.com This carbocation can then undergo a series of reactions, including beta-scission (cleavage of the C-C bond beta to the positive charge) and isomerization, to form smaller, more stable, and often more branched products. srmist.edu.in The high proportion of branched alkanes produced is a key advantage of catalytic cracking, as they are desirable components of high-octane gasoline. srmist.edu.in

Carbocation Rearrangements in Branched Systems

Carbocations are key intermediates in many organic reactions, including catalytic cracking and certain substitution and elimination reactions. masterorganicchemistry.com Their stability and propensity to rearrange are crucial in determining the final product distribution.

Alkyl Migration Versus Hydride Shifts

Carbocations can undergo rearrangements to form more stable isomers. These rearrangements typically occur via 1,2-hydride shifts or 1,2-alkyl shifts. masterorganicchemistry.com In a hydride shift, a hydrogen atom from an adjacent carbon atom migrates with its pair of bonding electrons to the positively charged carbon. In an alkyl shift, an entire alkyl group migrates in a similar fashion. masterorganicchemistry.com

The choice between a hydride and an alkyl shift is often dictated by the structure of the carbocation. If a hydride shift can lead to a more stable carbocation, it is generally favored as it has a lower activation energy. masterorganicchemistry.com However, in cases where a hydride shift would not result in a more stable carbocation, an alkyl shift can occur, particularly if it leads to the formation of a more substituted and therefore more stable carbocation. youtube.com For instance, a secondary carbocation adjacent to a quaternary carbon might undergo an alkyl shift to form a more stable tertiary carbocation.

Influence of Carbocation Stability on Reaction Outcomes

The driving force for carbocation rearrangements is the increase in stability. The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary > methyl. researchgate.net This stability is attributed to the electron-donating inductive effects and hyperconjugation of the alkyl groups attached to the positively charged carbon. researchgate.net

In reactions involving this compound, the formation of a carbocation at a primary or secondary position would likely be followed by a rapid rearrangement to a more stable tertiary carbocation. For example, if a carbocation were to form at one of the primary carbons, a series of hydride and/or alkyl shifts would likely occur to ultimately place the positive charge on the tertiary carbon at position 3. This rearrangement would significantly influence the final products of any subsequent reaction, such as nucleophilic attack or elimination.

Advanced Mechanistic Reasoning Frameworks in Organic Chemistry

Understanding the reactivity of complex alkanes like this compound often requires moving beyond simple reactivity rules and employing more sophisticated theoretical frameworks.

Carbocation Chemistry and Rearrangement:

A central framework for understanding many alkane transformations is the chemistry of carbocation intermediates. lumenlearning.com These species are pivotal in reactions like catalytic cracking and isomerization. libretexts.orgresearchgate.net A key principle is that carbocations can undergo rapid rearrangement to form more stable isomers. lumenlearning.com These rearrangements typically occur via 1,2-hydride shifts or 1,2-alkyl shifts, where a hydrogen or an alkyl group, respectively, migrates to an adjacent carbon. lumenlearning.commasterorganicchemistry.com For example, if a secondary carbocation were formed during a reaction involving this compound, it could potentially rearrange via a hydride or alkyl shift to form a more stable tertiary carbocation, leading to a mixture of isomeric products. lumenlearning.com Quantum-chemical computations have been employed to clarify the complex role of protonated cyclopropane (B1198618) structures in these rearrangement pathways. acs.org

Computational Chemistry and Reaction Pathway Analysis:

Modern mechanistic elucidation relies heavily on computational chemistry. grnjournal.us High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface of a reaction. grnjournal.usrsc.org This allows for the calculation of the energies of reactants, products, transition states, and intermediates, providing detailed insight into reaction pathways and energetics. grnjournal.us For alkanes, computational methods have been used to determine the proton affinities and bond strengths of C-C bonds with high accuracy, helping to predict which bonds are most likely to break during cracking. uregina.ca Furthermore, approaches like the United Reaction Valley Approach (URVA) allow for a detailed analysis of the entire reaction path, partitioning it into distinct phases such as reactant preparation, bond cleavage/formation, and product separation. smu.edu

Frontier Molecular Orbital (FMO) Theory:

Frontier Molecular Orbital (FMO) theory provides a powerful model for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu In general, a reaction is favored when the HOMO of the nucleophile can effectively interact with the LUMO of the electrophile. taylorandfrancis.comyoutube.com While alkanes are poor nucleophiles and electrophiles, their reactivity in the presence of extremely powerful electrophiles (like the protons in superacids) can be conceptualized through an FMO lens. The high-energy electrons in the C-H or C-C sigma bonds (which contribute to the HOMO) interact with the very low-energy LUMO of the superelectrophile, initiating the reaction. ucsb.edunih.gov Though FMO theory is more commonly applied to systems with pi-electrons, its principles govern all chemical interactions.

Methodological Considerations and Future Research Directions

Analytical Challenges in Branched Alkane Characterization

The characterization of branched alkanes like 3-Ethyl-2,4-dimethylpentane is fraught with analytical difficulties, primarily stemming from the immense complexity of hydrocarbon mixtures. A significant challenge is the sheer number of possible isomers, which increases exponentially with the number of carbon atoms. This rapid rise in isomerism severely curtails comprehensive analysis for specific compounds beyond the C7 or C8 range. astm.org Consequently, resolving and identifying individual branched alkanes within a complex matrix requires a suite of sophisticated analytical techniques. ecampus.compowells.com

Historically, landmark techniques such as infrared spectroscopy, mass spectrometry, and gas-liquid partition chromatography have been pivotal in hydrocarbon analysis. astm.org However, for highly branched alkanes, several specific challenges persist:

Co-elution in Chromatography: In gas chromatography (GC), isomers with similar boiling points and polarities often co-elute, making their separation and quantification difficult.

Mass Spectrometry Ambiguity: Electron ionization mass spectrometry (EI-MS) of different alkane isomers frequently yields similar fragmentation patterns, complicating definitive structural elucidation.

Spectroscopic Overlap: While Nuclear Magnetic Resonance (NMR) spectroscopy is powerful, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of complex alkane mixtures can exhibit significant signal overlap. Advanced techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR can help discriminate between linear and branched alkanes but may struggle to differentiate between isomers with centrally located methyl or ethyl groups. nih.gov

To overcome these issues, pre-analytical fractionation of complex samples is often a necessary step before instrumental analysis to reduce the complexity of the mixture being investigated. researchgate.net

Table 1: Key Analytical Techniques and Their Limitations for Branched Alkanes
TechniqueApplication in Branched Alkane AnalysisPrimary Challenge/Limitation
Gas Chromatography (GC)Separation of volatile hydrocarbon isomers based on boiling point and polarity.Co-elution of isomers with similar physicochemical properties. astm.org
Mass Spectrometry (MS)Identification based on mass-to-charge ratio and fragmentation patterns.Similar fragmentation patterns among isomers make unambiguous identification difficult. researchgate.net
2D NMR Spectroscopy (e.g., DQF-COSY)Provides detailed structural information and connectivity, helps discriminate branching.Signal overlap in complex mixtures; may not resolve isomers with similar branching patterns. nih.gov

Strategies for High-Purity Compound Preparation

The synthesis of high-purity branched alkanes is essential for obtaining accurate reference standards for analytical studies and for investigating structure-property relationships. However, preparing these compounds can be challenging due to the difficulty in controlling regioselectivity and the need for efficient purification methods. tandfonline.comjst.go.jp

Several synthetic strategies can be employed to prepare compounds like this compound. A general approach involves two key stages: the construction of the specific carbon skeleton and the subsequent removal of any functional groups to yield the final alkane.

Carbon Skeleton Construction: This is typically achieved through carbon-carbon bond-forming reactions. For instance, a Grignard reaction between an appropriate alkyl magnesium halide and a ketone, followed by dehydration of the resulting alcohol and catalytic hydrogenation of the alkene, is a classic method.

Purification: After synthesis, purification is paramount. Fractional distillation is a common method but is often ineffective for separating isomers with very close boiling points. Therefore, preparative chromatography is frequently required.

A novel and facile three-step synthesis has been developed for creating high-molecular-weight branched alkanes, which involves the alkylation of 1,3-dithiane (B146892) followed by desulfurization. tandfonline.comjst.go.jp For evaluating the success of the synthesis and the purity of the final product, high-temperature gas chromatography (HTGC) has proven to be an advantageous analytical tool. tandfonline.comjst.go.jp

Table 2: General Steps in High-Purity Branched Alkane Synthesis
StepDescriptionCommon Methods/Reagents
1. C-C Bond FormationConstruction of the desired carbon backbone.Grignard reactions, Alkylation of dithianes, Olefin metathesis. tandfonline.comepo.org
2. Functional Group RemovalConversion of intermediates (e.g., alcohols, alkenes) to the saturated alkane.Catalytic hydrogenation (e.g., H₂/Pd, Pt), Desulfurization (e.g., Raney Nickel). tandfonline.com
3. Purification & AnalysisIsolation of the target compound and verification of its purity.Fractional distillation, Preparative chromatography, High-Temperature Gas Chromatography (HTGC). jst.go.jp

Integration of Experimental and Theoretical Approaches

The limitations of purely experimental approaches have led to the increasing integration of theoretical and computational methods in the study of alkanes. This synergy provides a more comprehensive understanding of their structure and properties.

Theoretical Insights into Stability: Density Functional Theory (DFT) has been used to probe the physical differences between branched and linear alkanes. nih.gov Such studies have revealed that branched alkanes, contrary to simple steric hindrance arguments, possess less destabilizing steric energy than their linear counterparts. The greater thermodynamic stability of branched alkanes is ultimately explained by a combination of electrostatic and correlation energy effects. nih.gov

Predictive Modeling:

Quantitative Structure-Property Relationship (QSPR): These models attempt to correlate structural features with physical properties like boiling point. intofuture.org However, their predictive power can be limited without a strong foundation in fundamental chemical principles, which can be augmented by molecular dynamics simulations. intofuture.org

Machine Learning and AI: Artificial neural networks are being trained on existing experimental data to predict a wide range of physical properties for various alkanes, including boiling points and heat capacities. garethconduit.org These models can learn complex structure-property and property-property correlations, even from incomplete or fragmented datasets. garethconduit.org

High-Throughput Simulation: High-throughput force field simulations (HT-FFS) can generate large datasets of thermodynamic properties, which not only supplement experimental measurements but also provide the necessary data for training robust machine learning models. acs.org

This consolidated framework, which combines experimental characterization with theoretical models and molecular simulations, is crucial for accurately describing the behavior of complex hydrocarbon mixtures in various environments. acs.orgamanote.com

Emerging Techniques in Hydrocarbon Research

The field of hydrocarbon research is continuously evolving, driven by the development of new and improved technologies that offer unprecedented levels of detail and efficiency. ecampus.compowells.com

Advanced Analytical Instrumentation:

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This technology offers exceptionally high resolving power and mass accuracy. labmanager.com It enables the detailed compositional analysis of incredibly complex mixtures, such as heavy petroleum, that are intractable by other means. A recently developed method known as OCULAR (operation at constant ultrahigh resolution) further enhances the capabilities of FT-ICR MS, allowing for the assignment of hundreds of thousands of unique molecular compositions within a single sample. labmanager.com

Data Science and Automation:

Artificial Intelligence (AI) and Machine Learning (ML): Beyond property prediction, AI and ML are revolutionizing hydrocarbon exploration. These technologies are used to analyze vast datasets from seismic imaging to identify geological patterns and predict the location of oil and gas reserves with greater accuracy. speitssc.orgprismecs.com

Automation and Robotics: The use of automated systems, including robotic drilling rigs and unmanned aerial vehicles (drones) for infrastructure inspection, is improving the efficiency, safety, and cost-effectiveness of hydrocarbon exploration and production. prismecs.com

Novel Conversion Technologies:

Research is also focused on developing new technologies for hydrocarbon conversion that align with environmental goals. These include direct hydrocarbon fuel cells and methods for converting captured carbon dioxide into fuels, aiming to create a more circular carbon economy. researchgate.net

These emerging techniques are collectively pushing the boundaries of hydrocarbon science, enabling more precise analysis, more efficient exploration, and the development of more sustainable energy solutions. ogj.com

Q & A

Q. What is the correct IUPAC nomenclature for 3-Ethyl-2,4-dimethylpentane, and how does branching priority affect its naming?

The IUPAC name follows the rule where the longest carbon chain is prioritized, and substituents are ordered alphabetically (ignoring prefixes like di-, tri-). For this compound, the pentane backbone has ethyl and methyl groups at positions 3, 2, and 4. The substituents are listed in alphabetical order (ethyl before methyl), resulting in "this compound" rather than "2,4-dimethyl-3-ethylpentane" .

Q. What experimental methods are used to determine the physical properties of this compound?

Key properties include:

  • Boiling point : 136.7°C (reported in CRC Handbook ).
  • Density : 0.7365 g/cm³ at 20°C (liquid phase, from CRC data ).
  • Refractive index : 1.4131 (20°C) . These values are typically measured via gas chromatography (GC), densitometry, and refractometry under controlled conditions. Cross-validate results using NIST-recommended protocols to address discrepancies .

Q. How is this compound synthesized, and what are common impurities?

Synthesis often involves alkylation of pentane derivatives with ethyl and methyl halides. For example, Friedel-Crafts alkylation may yield branched alkanes, but competing reactions (e.g., over-alkylation) can produce impurities like 2,2,4-trimethylpentane. Purity is verified via GC-MS, referencing CAS 1068-87-7 .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in thermodynamic data for this compound?

Discrepancies in reported boiling points (e.g., -13°C in early CRC tables vs. 136.7°C in later editions ) arise from measurement techniques or sample purity. Use quantum chemical calculations (e.g., DFT for enthalpy of formation) and statistical thermodynamics (e.g., QSPR models) to predict properties. Compare results with experimental data from NIST or CRC .

Q. What advanced analytical techniques optimize detection of this compound in complex mixtures (e.g., environmental samples)?

  • GC-MS : Use a polar capillary column (e.g., DB-5) to separate branched alkane isomers. Reference retention indices from NIST databases .
  • NMR : Employ 13C^{13}\text{C} NMR to distinguish ethyl and methyl branching patterns (chemical shifts: δ 10–25 ppm for CH3_3, δ 20–35 ppm for CH2_2) .
  • IR Spectroscopy : Identify C-H stretching vibrations (2800–3000 cm1^{-1}) and skeletal vibrations (720–760 cm1^{-1}) .

Q. How do steric effects influence the reactivity of this compound in catalytic cracking?

The compound’s branched structure increases steric hindrance, reducing accessibility to active sites in zeolite catalysts. Design experiments using microreactors to compare cracking rates with linear alkanes (e.g., n-nonane). Monitor products (e.g., ethylene, propylene) via mass spectrometry to quantify branching impacts .

Q. What are the critical constants (Tc_cc​, Pc_cc​, Vc_cc​) of this compound, and how do they compare to linear isomers?

Critical temperature (Tc_c) and pressure (Pc_c) are derived from vapor-liquid equilibrium data. For this compound:

  • Tc_c : ~390°C (estimated via group contribution methods) .
  • Pc_c : ~2.1 MPa (lower than linear alkanes due to branching) . Compare with n-nonane (Tc_c = 321°C, Pc_c = 2.28 MPa) to assess branching effects on phase behavior.

Methodological Guidelines

  • Data Validation : Cross-check CRC Handbook , NIST WebBook , and experimental datasets to address inconsistencies.
  • Safety Protocols : Use fume hoods and explosion-proof equipment during synthesis (flammability class: 200 ppm exposure limit ).
  • Computational Modeling : Leverage Gaussian or ORCA software for DFT calculations, referencing SMILES string CCC(C)(CC)C(C)(C)C for accurate input .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.